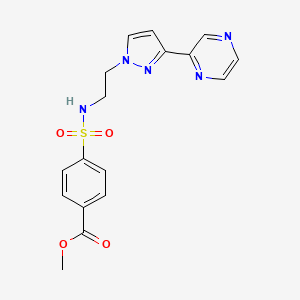

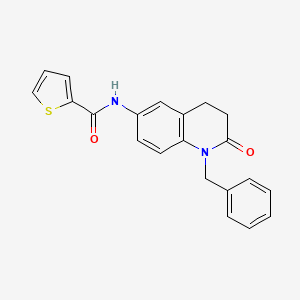

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(o-tolyloxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(o-tolyloxy)acetamide, also known as CPP-115, is a novel compound that has gained significant attention in the field of neuroscience research. It is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of GABA, an important neurotransmitter in the brain.

Scientific Research Applications

Synthesis and Chemical Properties

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(o-tolyloxy)acetamide, due to its complex structure, is related to the broader class of compounds that include pyrrolidinones and acetamides, which have been explored for various synthetic and medicinal applications. One approach involves the synthesis of diastereomerically pure 1,3,4-trisubstituted pyrrolidin-2-ones through intramolecular cyclisation mediated by Mn(III), providing a pathway to biologically active amino acids containing the pyrrolidine ring in both enantiomerically pure forms (Galeazzi, Mobbili, & Orena, 1996). Additionally, the study of piracetam's biodegradation by Ochrobactrum sp. strains highlights the environmental impact and degradation pathways of related pyrrolidine acetamides, contributing to understanding their persistence and breakdown in the environment (Woźniak-Karczewska et al., 2017).

Biological and Pharmacological Activity

Research into compounds structurally related to N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(o-tolyloxy)acetamide often focuses on their potential biological and pharmacological properties. For example, derivatives of N-[2-(1-pyrrolidinyl)ethyl]acetamides have been evaluated as opioid kappa agonists , showing significant biological activity and offering insights into the development of new therapeutic agents (Costello et al., 1991). This research is instrumental in designing compounds with targeted biological effects.

Environmental and Stability Studies

Environmental impact studies, such as those investigating the biodegradation of nootropic drugs like piracetam , are crucial for understanding how related compounds interact with and are processed in natural ecosystems (Woźniak-Karczewska et al., 2017). Such research informs the development of environmental safety protocols and the sustainable use of pharmaceuticals.

Material Science and Engineering Applications

The study of polymorphs and hydrates of related compounds, exploring their thermodynamic stability and conversion rates in aqueous media, has implications for the pharmaceutical industry, particularly in drug formulation and stability testing (Petrova et al., 2009). Understanding these properties is essential for optimizing the efficacy and shelf-life of pharmaceuticals.

properties

IUPAC Name |

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(2-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c1-11-4-2-3-5-14(11)21-10-15(19)17-12-8-16(20)18(9-12)13-6-7-13/h2-5,12-13H,6-10H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZPTXJIHVRQICE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NC2CC(=O)N(C2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(o-tolyloxy)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]benzamide](/img/structure/B2690463.png)

![N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]prop-2-enamide](/img/structure/B2690464.png)

![2-Chloro-3-pyridinecarboxylic acid [2-(2,3-dihydroindol-1-yl)-2-oxoethyl] ester](/img/structure/B2690471.png)

![4-benzoyl-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2690475.png)

![2-{[6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B2690476.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-nitrophenyl)oxalamide](/img/structure/B2690480.png)